(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features both indole and pyridoindole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyridoindole moiety can be synthesized through a series of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyridoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The compound’s structure allows it to bind with high affinity to its targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridoindole Derivatives: Compounds like harmine and harmaline also contain the pyridoindole moiety and exhibit similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of indole and pyridoindole structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(5,6-dimethoxy-1-methylindol-2-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C24H25N3O4/c1-26-20-12-23(31-4)22(30-3)10-14(20)9-21(26)24(28)27-8-7-19-17(13-27)16-11-15(29-2)5-6-18(16)25-19/h5-6,9-12,25H,7-8,13H2,1-4H3 |
InChI Key |
SMQVSHGLTYURFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC)OC)OC |
Origin of Product |
United States |
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